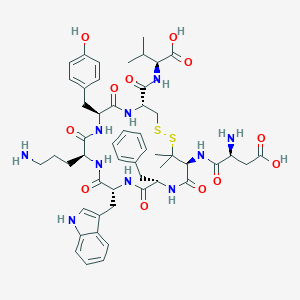

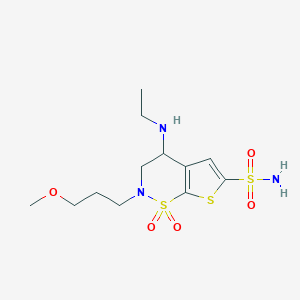

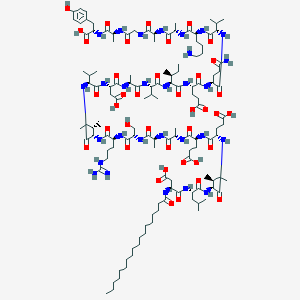

![molecular formula C58H83N13O12 B549403 (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid CAS No. 229030-05-1](/img/structure/B549403.png)

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid

説明

Potent and selective bradykinin B1 receptor antagonist (ID50 values are 2.8 and > 600 nM at B1 and B2 receptors respectively), which shows no intrinsic agonist activity and is resistant to aminopeptidase and kininase II (ACE) cleavage. Displays hypertensive activity in vivo.

科学的研究の応用

Computational Peptidology and Reactivity Descriptors

- Study Focus : Computational methods for analyzing new antifungal tripeptides, including the specified compound.

- Key Findings : Utilization of conceptual density functional theory for determining molecular properties and structures of new antifungal tripeptides. Predicting pKa values accurately assists in drug design processes.

- Relevance : Highlights the use of computational methods in understanding the properties and reactivity of complex peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Stereocontrolled Synthesis in Organic Chemistry

- Study Focus : Exploration of stereocontrolled synthesis techniques.

- Key Findings : Developed methods for the stereocontrolled synthesis of complex organic compounds, including amino acid derivatives.

- Relevance : Demonstrates the importance of stereochemistry in the synthesis of complex organic molecules, relevant to the specified compound (Ohfune & Nishio, 1984).

Crystallography and Molecular Structure Analysis

- Study Focus : Analyzing the crystal structure of similar amino acids.

- Key Findings : Examination of molecular structures using X-ray crystallography, contributing to understanding the physical properties of similar amino acid compounds.

- Relevance : This research is crucial for comprehending the crystalline structures of complex molecules like the specified compound (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Optical Resolution in Chiral Synthesis

- Study Focus : The use of optical resolution in synthesizing optically active compounds.

- Key Findings : Development of techniques for achieving high optical purity in the synthesis of amino acids and related compounds.

- Relevance : Offers insights into methods for obtaining enantiomerically pure compounds, essential in the study and application of the specified compound (Shiraiwa et al., 2003).

Synthesis and Properties of Diastereoisomeric Compounds

- Study Focus : Investigating the synthesis and properties of diastereoisomeric compounds similar to the specified molecule.

- Key Findings : Detailed analysis of molecular structures and interactions in diastereoisomeric compounds.

- Relevance : Essential for understanding the behavior of isomers of complex organic molecules like the specified compound (Yajima et al., 2009).

特性

IUPAC Name |

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35-,41-,42-,43+,44-,45-,46-,48-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZHNYUPODPLD-DDLDLQAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@](C)(CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H83N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10374059 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

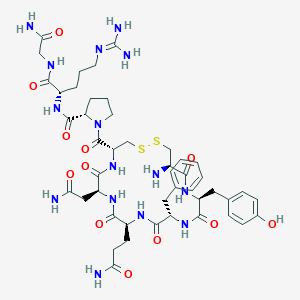

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

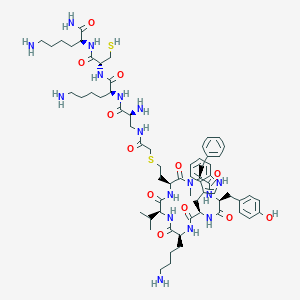

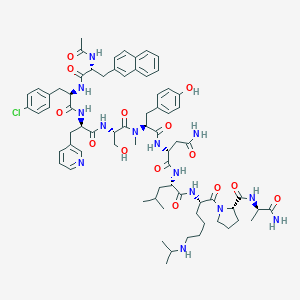

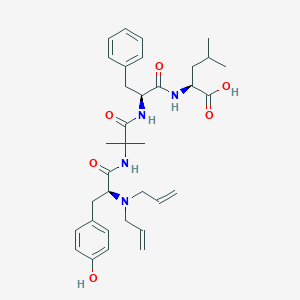

![(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide](/img/structure/B549364.png)